N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as a therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. By inhibiting these enzymes, the compound prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to bacterial cell death. The molecular targets include dihydropteroate synthase and dihydrofolate reductase .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,5-dichlorophenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other sulfonamides, it exhibits a higher degree of antibacterial activity and a broader spectrum of action .
Properties
CAS No. |
330468-75-2 |
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Molecular Formula |
C14H12Cl2N2O3S |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)22(20,21)18-14-7-2-10(15)8-13(14)16/h2-8,18H,1H3,(H,17,19) |
InChI Key |
ZSJQTBHPNGGCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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